

RS102895: A Technical Guide to its Binding Affinity and Specificity for CCR2

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Compound of Interest		
Compound Name:	RS102895	
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Introduction

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This technical guide provides an in-depth overview of the binding affinity and specificity of **RS102895** for CCR2, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Quantitative Analysis of RS102895 Binding

The binding affinity and functional antagonism of **RS102895** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of **RS102895** for Human CCR2b



Assay Type	Cell Line	Radioligand/Li gand	IC50 (nM)	Reference
Radioligand Binding	CRL-1657 (Chinese Hamster Lung) expressing human CCR2b	MCP-1	360	[1]
Calcium Influx	CRL-1657 (Chinese Hamster Lung) expressing human CCR2b	MCP-1	31	[1]
Calcium Influx	CRL-1657 (Chinese Hamster Lung) expressing human CCR2b	MCP-3	130	[1]

Table 2: Functional Antagonism of RS102895

Assay Type	Cell Line	Chemoattracta nt	IC50 (µM)	Reference
Chemotaxis	THP-1-5X	MCP-1	1.7	[1]
Chemotaxis	Thioglycollate- elicited mouse peritoneal monocyte/macro phages	CCL2	Significant inhibition at ≥0.02 μM (20 ng/mL)	[2]

Table 3: Selectivity Profile of **RS102895**



Target Receptor	Assay Type	Cell Line	Ligand	IC50	Reference
CCR1	Radioligand Binding	CRL-1657	MIP-1α	17.8 μΜ	[1]
CCR1	Chemotaxis	THP-1-5X	RANTES	37 μΜ	[1]
α1a adrenergic receptor	Cell-free	-	-	130 nM	[3][4]
α1d adrenergic receptor	Cell-free	-	-	320 nM	[3][4]
5-HT1a receptor	Rat brain cortex	-	-	470 nM	[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize **RS102895**.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of **RS102895** for the CCR2b receptor.

Materials:

- Cells: Chinese hamster lung (CRL-1657) cells stably transfected with and expressing the human CCR2b receptor.[1]
- Radioligand:125I-labeled MCP-1.
- Test Compound: RS102895.



- Competitor (for non-specific binding): Unlabeled MCP-1.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (BSA).
- Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4), 500 mM NaCl.
- Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
- · Scintillation Counter.

Procedure:

- Membrane Preparation:
 - Culture CRL-1657-hCCR2b cells to confluency.
 - Harvest cells and homogenize in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
- Assay Setup (in a 96-well plate, in triplicate):
 - Total Binding: Add cell membrane preparation, 125I-MCP-1, and assay buffer.
 - Non-specific Binding: Add cell membrane preparation, 125I-MCP-1, and a high concentration of unlabeled MCP-1 (e.g., 1 μM).
 - Competitive Binding: Add cell membrane preparation, 125I-MCP-1, and serial dilutions of RS102895.
- Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

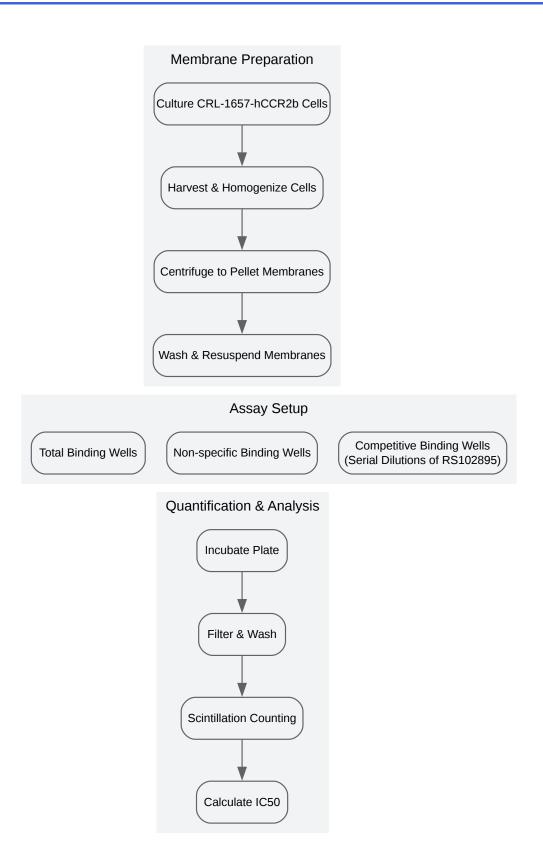






- Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Dry the filters and measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the RS102895 concentration.
 - Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).





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Radioligand Binding Assay Workflow



In Vitro Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Objective: To determine the functional antagonist activity of **RS102895** on CCL2-induced monocyte migration.

Materials:

- Cells: Thioglycollate-elicited mouse peritoneal monocytes/macrophages.[2]
- Chemoattractant: Recombinant mouse CCL2.[2]
- Test Compound: RS102895.
- Assay Medium: RPMI 1640 with 0.5% BSA.
- Boyden Chamber: Transwell inserts with a 5 μm pore size for a 24-well plate.[2]
- Cell Viability/Quantification Reagent: (e.g., Calcein-AM or CyQuant).
- Fluorescence Plate Reader.

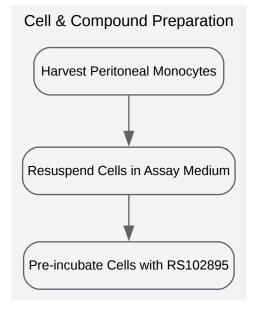
Procedure:

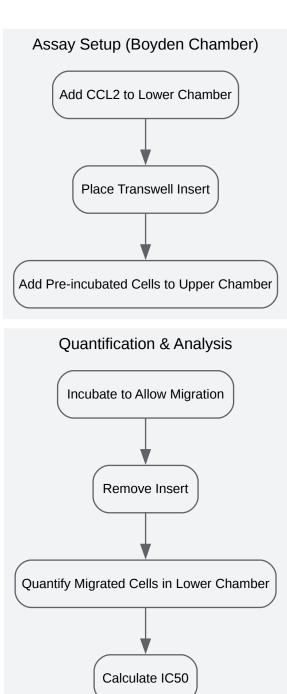
- Cell Preparation:
 - Elicit peritoneal monocytes/macrophages by intraperitoneal injection of thioglycollate into mice.
 - Harvest peritoneal lavage fluid 3 days later.
 - \circ Wash the cells and resuspend them in assay medium at a concentration of 1 x 10 6 cells/mL.
- Compound Pre-incubation: Incubate the cell suspension with various concentrations of RS102895 (or vehicle control) for 30-60 minutes at 37°C.[2]



- Assay Setup:
 - Add assay medium containing CCL2 (e.g., 30 ng/mL) to the lower wells of the 24-well plate.[2]
 - For the negative control, add assay medium without CCL2.
 - Place the Transwell inserts into the wells.
 - Add the pre-incubated cell suspension to the top of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.[2]
- Quantification of Migrated Cells:
 - Carefully remove the inserts.
 - Aspirate the medium from the lower chamber.
 - Add a cell quantification reagent (e.g., Calcein-AM) to the lower wells and incubate according to the manufacturer's instructions.
 - Read the fluorescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of migration inhibition for each concentration of RS102895 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the RS102895 concentration.
 - Determine the IC50 value using non-linear regression analysis.







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In Vitro Chemotaxis Assay Workflow

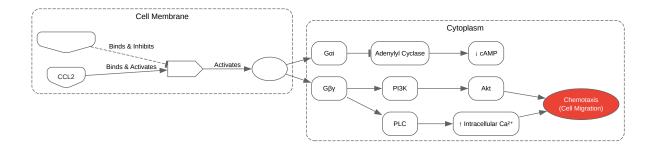


CCR2 Signaling Pathway and Mechanism of RS102895 Action

CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gai subunit.[5] The binding of CCL2 to CCR2 initiates a signaling cascade that is central to monocyte and macrophage chemotaxis. **RS102895** acts as a competitive antagonist, binding to the CCR2 receptor and preventing its activation by endogenous ligands like CCL2.

Upon CCL2 binding, the Gαi subunit dissociates from the Gβγ dimer. Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway activates Akt and downstream targets, promoting cell survival and migration. These signaling events culminate in the cytoskeletal rearrangements necessary for directed cell movement.[6][7]

By blocking the initial ligand-binding event, **RS102895** effectively inhibits these downstream signaling pathways, thereby preventing monocyte and macrophage recruitment to sites of inflammation.[6][7]



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CCR2 Signaling and RS102895 Inhibition

Conclusion

RS102895 is a well-characterized CCR2 antagonist with demonstrated potency and selectivity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies. The visualization of the CCR2 signaling pathway clarifies the mechanism by which **RS102895** exerts its inhibitory effects on monocyte and macrophage migration. This information is critical for the design of future studies and the development of novel anti-inflammatory therapeutics.

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